molecular formula C14H17N3O2 B1438622 1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one CAS No. 1170504-43-4

1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one

Cat. No.: B1438622
CAS No.: 1170504-43-4
M. Wt: 259.3 g/mol
InChI Key: CHYGOPFDCKJIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(4-Amino-1,3-phenylene)dipyrrolidin-2-one is a chemical compound with the molecular formula C14H17N3O2 It is characterized by the presence of an amino group attached to a phenylene ring, which is further connected to two pyrrolidin-2-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-Amino-1,3-phenylene)dipyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and pyrrolidin-2-one.

    Reduction of Nitro Group: The nitro group in 4-nitroaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Coupling Reaction: The resulting 4-aminoaniline is then coupled with pyrrolidin-2-one using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of 1,1’-(4-Amino-1,3-phenylene)dipyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-Amino-1,3-phenylene)dipyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various electrophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylene derivatives.

Scientific Research Applications

1,1’-(4-Amino-1,3-phenylene)dipyrrolidin-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’-(4-Amino-1,3-phenylene)dipyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(4-Nitro-1,3-phenylene)dipyrrolidin-2-one: Similar structure but with a nitro group instead of an amino group.

    1,1’-(4-Hydroxy-1,3-phenylene)dipyrrolidin-2-one: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness

1,1’-(4-Amino-1,3-phenylene)dipyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amino group allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-[4-amino-3-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-11-6-5-10(16-7-1-3-13(16)18)9-12(11)17-8-2-4-14(17)19/h5-6,9H,1-4,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYGOPFDCKJIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)N)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.